molecular formula C21H20FN3O3S2 B11530015 2-fluoro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-fluoro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11530015
M. Wt: 445.5 g/mol
InChI Key: QHEOSUHDSJMOTC-UHFFFAOYSA-N
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Description

2-Fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzothiazole core, a fluorine atom, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which is then functionalized through a series of reactions including nucleophilic substitution, amide formation, and thiol-ene reactions. The oxolane ring is introduced via a nucleophilic substitution reaction with an appropriate oxolane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom and benzothiazole core are likely to play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • 2-Fluoro-N-[(oxolan-2-yl)methyl]pyridin-4-amine

Uniqueness

The unique combination of the benzothiazole core, fluorine atom, and oxolane ring in 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide sets it apart from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H20FN3O3S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-fluoro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H20FN3O3S2/c22-16-6-2-1-5-15(16)20(27)24-13-7-8-17-18(10-13)30-21(25-17)29-12-19(26)23-11-14-4-3-9-28-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,23,26)(H,24,27)

InChI Key

QHEOSUHDSJMOTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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